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Compound of Interest

Compound Name: Methyl propionate

Cat. No.: B153301 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for methyl propionate. It is intended for

researchers, scientists, and professionals in drug development who utilize these spectroscopic

techniques for structural elucidation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic

molecules by observing the magnetic properties of atomic nuclei. For methyl propionate
(CH₃CH₂COOCH₃), both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy
The ¹H NMR spectrum of methyl propionate shows three distinct signals corresponding to the

three different proton environments in the molecule, with an integration ratio of 3:2:3.[1]

Table 1: ¹H NMR Spectroscopic Data for Methyl Propionate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.67 Singlet 3H -OCH₃

2.33 Quartet 2H -CH₂-

1.14 Triplet 3H -CH₃
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Data is typically referenced to Tetramethylsilane (TMS) at 0.00 ppm in a deuterated solvent like

CDCl₃.[1]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of methyl propionate displays four signals, confirming the presence of

four unique carbon environments in the molecule.[2]

Table 2: ¹³C NMR Spectroscopic Data for Methyl Propionate

Chemical Shift (δ) ppm Assignment

174.5 C=O

51.5 -OCH₃

27.5 -CH₂-

9.1 -CH₃

Data is typically referenced to Tetramethylsilane (TMS) at 0.00 ppm in a deuterated solvent like

CDCl₃.[2]

Experimental Protocol for NMR Spectroscopy
A general protocol for acquiring high-quality NMR spectra of methyl propionate is as follows:

Sample Preparation: Weigh 5-10 mg of pure methyl propionate and dissolve it in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry

vial.[3] Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for

chemical shift calibration (0.00 ppm).[1][2] Vortex the mixture to ensure the sample is fully

dissolved.

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

Instrumentation: The data is acquired using a standard NMR spectrometer (e.g., JEOL Delta

NMR).[4]
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¹H NMR Acquisition: For a ¹H NMR spectrum, a standard single-pulse experiment is typically

run with a resolution of around 0.25 Hz and a relaxation delay of 8-10 seconds.[4]

¹³C NMR Acquisition: For a ¹³C NMR spectrum, a standard proton-decoupled experiment is

used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096)

and a relaxation delay of 2-5 seconds are typically required.[3]

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier

transform. The resulting spectrum is then phased, baseline-corrected, and the chemical

shifts are calibrated relative to the internal standard.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which causes molecular vibrations such as stretching and

bending.

Table 3: IR Spectroscopic Data for Methyl Propionate

Wavenumber (cm⁻¹) Vibration Type Functional Group

2975 - 2860 C-H Stretch Alkyl (-CH₃, -CH₂)

1750 - 1735 C=O Stretch Ester

1200 - 1170 C-O Stretch Ester

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and

contains a complex set of vibrations that are unique to the molecule, allowing for its definitive

identification.[5]

Experimental Protocol for IR Spectroscopy
Sample Preparation: For a liquid sample like methyl propionate, the spectrum can be

obtained directly as a thin liquid film. A drop of the neat liquid is placed between two salt

plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.[5]
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the

spectrum.

Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is

then placed in the spectrometer's sample holder, and the sample spectrum is recorded. The

instrument software automatically subtracts the background spectrum from the sample

spectrum to produce the final IR spectrum. The data is typically collected over the mid-

infrared range of 4000–400 cm⁻¹.[6]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based

on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the

structure of the molecule through its fragmentation pattern.

Table 4: Mass Spectrometry Data for Methyl Propionate

m/z Proposed Fragment Ion

88 [CH₃CH₂COOCH₃]⁺ (Molecular Ion)

59 [COOCH₃]⁺

57 [CH₃CH₂CO]⁺ (Base Peak)

29 [CH₃CH₂]⁺

The molecular ion peak for methyl propionate is observed at m/z 88.[7] The most abundant

fragment, known as the base peak, is typically the m/z 57 ion.[7]

Experimental Protocol for Mass Spectrometry
Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass

spectrometer, where it is vaporized.

Ionization: In Electron Ionization (EI), the gaseous molecules are bombarded with a high-

energy electron beam (typically 70 eV). This process ejects an electron from the molecule,

forming a positively charged molecular ion ([M]⁺).[7]
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Fragmentation: The high energy of the molecular ion often causes it to break apart into

smaller, positively charged fragments and neutral radicals.

Mass Analysis: The positively charged ions (both molecular and fragment ions) are

accelerated into a mass analyzer, which separates them based on their m/z ratio.

Detection: An ion detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Visualization of Spectroscopic Analysis and
Fragmentation
The following diagrams illustrate the logical workflow for the spectroscopic analysis of methyl
propionate and its fragmentation pattern in mass spectrometry.

Spectroscopic Techniques Derived Information

NMR Connectivity (¹H, ¹³C)

IR Functional Groups

MS Molecular Weight & Formula

Structural ElucidationMethyl Propionate

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of methyl propionate.
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Caption: Fragmentation pattern of methyl propionate in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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